molecular formula C6H16Cl2N2O B8013961 trans-4-(Dimethylamino)pyrrolidin-3-ol

trans-4-(Dimethylamino)pyrrolidin-3-ol

Cat. No.: B8013961
M. Wt: 203.11 g/mol
InChI Key: DZLFLRAVIZGQMT-BNTLRKBRSA-N
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Description

trans-4-(Dimethylamino)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a dimethylamino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with dimethylamine and appropriate oxidizing or reducing agents. One common method includes the use of a starting material such as 4-pyrrolidinone, which undergoes reductive amination with dimethylamine under catalytic hydrogenation conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Dimethylamino)pyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines under basic conditions.

Major Products:

    Oxidation: Formation of 4-(dimethylamino)pyrrolidin-3-one.

    Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: trans-4-(Dimethylamino)pyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. It may be used in the development of enzyme inhibitors or receptor modulators.

Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as central nervous system (CNS) agents or as part of drug discovery programs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.

    4-(Dimethylamino)pyridine: A compound with a similar dimethylamino group, used as a catalyst in organic synthesis.

    Prolinol: A hydroxylated pyrrolidine derivative with applications in asymmetric synthesis.

Uniqueness: trans-4-(Dimethylamino)pyrrolidin-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLRAVIZGQMT-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CNC[C@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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